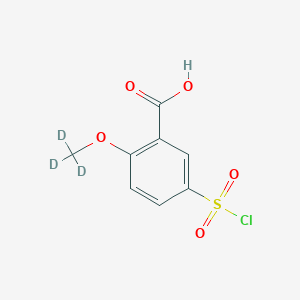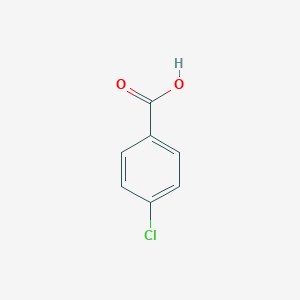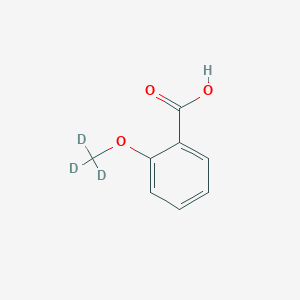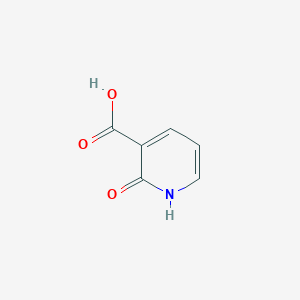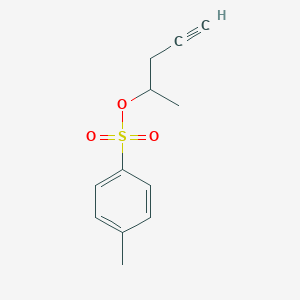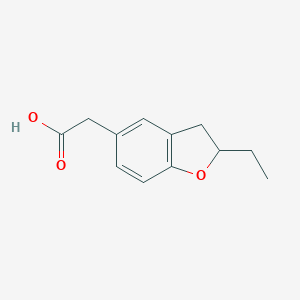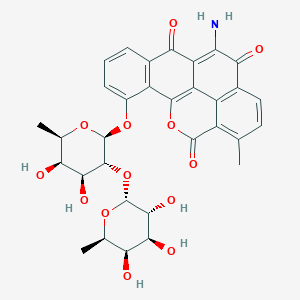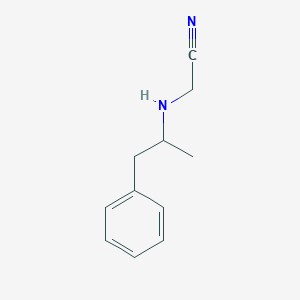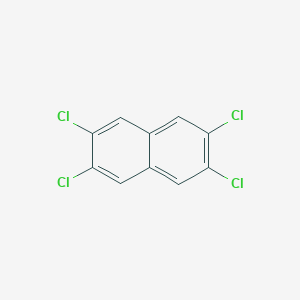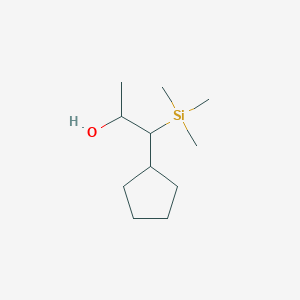
1-Cyclopentyl-1-trimethylsilylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-1-trimethylsilylpropan-2-ol, also known as CPTP, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. It is a chiral alcohol that can be synthesized using various methods.
Mechanism Of Action
The mechanism of action of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is not fully understood, but it is believed to act as a chiral auxiliary in various chemical reactions. It has been shown to enhance the enantioselectivity of certain reactions, making it a useful tool in organic chemistry.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in living organisms. However, studies have shown that it is relatively non-toxic and has low levels of toxicity in various cell lines. Further research is needed to fully understand the effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol on living organisms.
Advantages And Limitations For Lab Experiments
1-Cyclopentyl-1-trimethylsilylpropan-2-ol has several advantages as a chiral building block in organic chemistry. It is relatively easy to synthesize and has high levels of enantioselectivity. However, 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 1-Cyclopentyl-1-trimethylsilylpropan-2-ol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in the synthesis of new pharmaceuticals and biologically active molecules. Further research is also needed to fully understand the biochemical and physiological effects of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol in living organisms.
Synthesis Methods
1-Cyclopentyl-1-trimethylsilylpropan-2-ol can be synthesized using various methods, including the asymmetric synthesis method, which involves the use of chiral auxiliaries. Another method involves the use of Grignard reagents, which react with trimethylsilyl chloride to form 1-Cyclopentyl-1-trimethylsilylpropan-2-ol. The synthesis of 1-Cyclopentyl-1-trimethylsilylpropan-2-ol is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.
Scientific Research Applications
1-Cyclopentyl-1-trimethylsilylpropan-2-ol has been used in various scientific research studies due to its unique properties. It has been used as a chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. 1-Cyclopentyl-1-trimethylsilylpropan-2-ol has also been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and other chemical reactions.
properties
CAS RN |
157724-04-4 |
|---|---|
Product Name |
1-Cyclopentyl-1-trimethylsilylpropan-2-ol |
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
1-cyclopentyl-1-trimethylsilylpropan-2-ol |
InChI |
InChI=1S/C11H24OSi/c1-9(12)11(13(2,3)4)10-7-5-6-8-10/h9-12H,5-8H2,1-4H3 |
InChI Key |
TZPHPAOUFQSCQV-UHFFFAOYSA-N |
SMILES |
CC(C(C1CCCC1)[Si](C)(C)C)O |
Canonical SMILES |
CC(C(C1CCCC1)[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



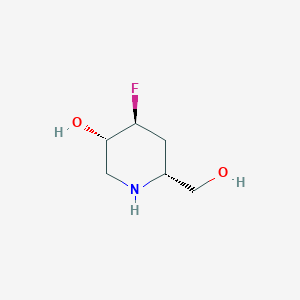
![Bis[4-(hydroxymethyl)phenyl] disulfide](/img/structure/B127315.png)
![(8S,9S,10R,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B127324.png)
![5-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B127325.png)
